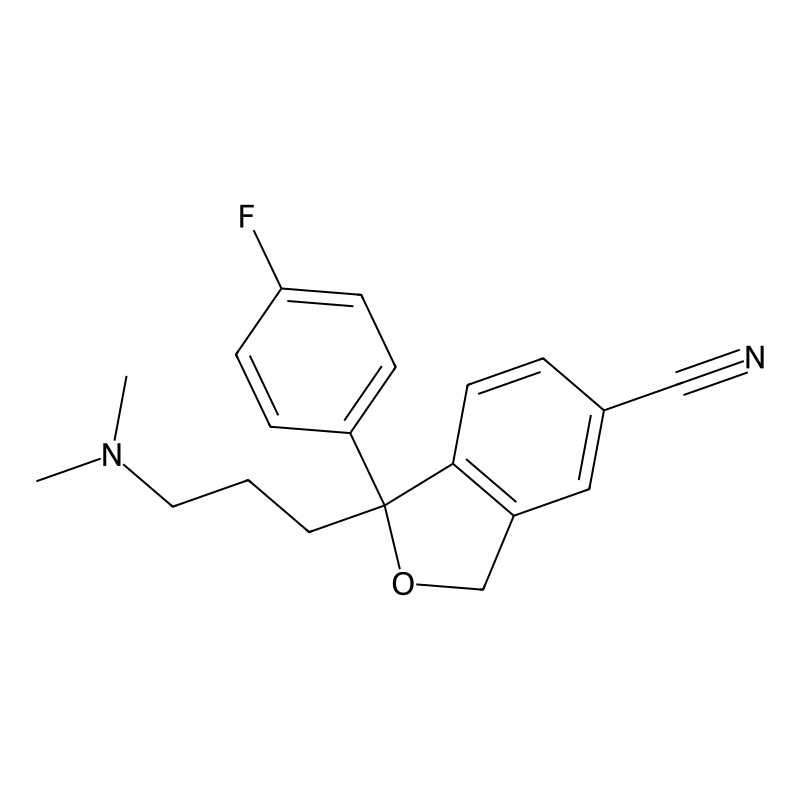

Citalopram

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sparingly soluble

log Kow = 1.39 at 22 °C.Solubility in water = 15,460 mg/L at 22 °C /Citalopram hydrobromide/

... Sparingly soluble in water and soluble in ethanol.

Synonyms

Canonical SMILES

Treatment of Depression and Anxiety Disorders

Citalopram's most established use in scientific research is for treating major depressive disorder (MDD) and panic disorder. Numerous studies have demonstrated its effectiveness in alleviating symptoms of depression, including low mood, loss of interest, and feelings of worthlessness []. It is also a well-tolerated treatment option for panic disorder, reducing the frequency and severity of panic attacks [].

Source

Citalopram--a review of pharmacological and clinical effects 1: )

Potential Uses Beyond Depression and Anxiety

Research is ongoing to explore the effectiveness of citalopram in treating other conditions. Here are a few promising areas:

- Substance Use Disorders: Studies suggest citalopram may be helpful in managing cocaine use disorder by promoting abstinence [].

Source

Citalopram for treatment of cocaine use disorder: A Bayesian drop-the-loser randomized clinical trial 2: )

- Other Anxiety Disorders: Citalopram's potential benefits are being investigated for treating generalized anxiety disorder and social anxiety disorder.

Source

Citalopram--a review of pharmacological and clinical effects 1: )

Citalopram is a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of major depressive disorder and anxiety disorders. It enhances serotonergic activity in the central nervous system by inhibiting the reuptake of serotonin, thereby increasing its availability in synaptic clefts. Citalopram is marketed under various brand names, including Celexa, and is available in racemic form, consisting of both the S-(+)- and R-(–)-enantiomers . The drug is well-tolerated and has a favorable safety profile compared to other antidepressants, making it a common first-line treatment option .

Citalopram undergoes various metabolic reactions primarily in the liver. The main metabolic pathways involve:

- N-demethylation: Catalyzed by cytochrome P450 enzymes CYP2C19 and CYP3A4, leading to the formation of its active metabolite, desmethylcitalopram.

- Further metabolism: This includes the formation of didesmethylcitalopram via CYP2D6 metabolism. These metabolites exhibit significantly lower pharmacological activity compared to citalopram itself .

The elimination half-life of citalopram is approximately 35 hours, with about 80% excreted as unchanged drug and the remainder as metabolites in urine .

Citalopram's primary biological activity stems from its ability to selectively inhibit serotonin transporter proteins, leading to increased serotonin levels in the brain. This mechanism is crucial for alleviating symptoms of depression and anxiety. Unlike some other antidepressants, citalopram shows minimal effects on norepinephrine and dopamine reuptake, which contributes to its unique profile of side effects .

Additionally, citalopram has been shown to elevate brain-derived neurotrophic factor (BDNF) levels, which may counteract neuronal loss associated with depression .

Citalopram can be synthesized through two primary methods:

- Anion Strategy: This method starts with phthalide reacting with p-fluorophenyl magnesium bromide to form 2-hydroxymethyl benzophenone. Subsequent reduction of the carbonyl group leads to diol formation, followed by ring closure using acid treatment. Alkylation with N,N-dimethylaminopropyl chloride produces citalopram.

- Double Grignard Strategy: This approach directly treats 2-hydroxymethyl benzophenone with a Grignard reagent derived from (3-chloropropyl)-dimethylamine. The resulting diols undergo further reactions to yield citalopram or its enantiomers .

Citalopram is primarily utilized for:

- Major Depressive Disorder: It is one of the most prescribed antidepressants globally.

- Anxiety Disorders: Effective in treating generalized anxiety disorder and panic attacks.

- Obsessive-Compulsive Disorder: It can alleviate symptoms associated with this condition.

- Behavioral Disturbances in Dementia: Citalopram has shown efficacy in managing behavioral symptoms in elderly patients .

Citalopram exhibits significant drug interactions due to its metabolism via cytochrome P450 enzymes. Notable interactions include:

- Increased Risk of Bleeding: When taken with non-steroidal anti-inflammatory drugs or anticoagulants due to serotonin's role in platelet function.

- Serotonin Syndrome: Risk increases when combined with other serotonergic agents such as monoamine oxidase inhibitors or certain recreational drugs like MDMA .

- Altered Metabolism: Co-administration with potent inhibitors of CYP2C19 or CYP3A4 can lead to increased plasma concentrations of citalopram, necessitating dosage adjustments .

Similar Compounds

Citalopram shares structural and functional similarities with several other compounds used for treating depression and anxiety. Here are some notable comparisons:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Escitalopram | Selective serotonin reuptake inhibitor | More potent than citalopram; consists only of S enantiomer |

| Fluoxetine | Selective serotonin reuptake inhibitor | Longer half-life; also affects norepinephrine levels |

| Paroxetine | Selective serotonin reuptake inhibitor | Anticholinergic properties; higher risk of withdrawal symptoms |

| Sertraline | Selective serotonin reuptake inhibitor | Broader spectrum of action on neurotransmitters; often better tolerated |

Citalopram's uniqueness lies in its balanced efficacy and safety profile, making it particularly suitable for elderly patients or those with multiple comorbidities .

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

BP: 175-181 °C at 0.03 mm Hg /Citalopram/

Heavy Atom Count

LogP

log Kow = 3.74 (est)

Decomposition

Appearance

Melting Point

Crystals from isopropanol. MP: 182-183. Freely soluble in water, ethanol, chloroform /Citolapram hydrobromide/

178 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 4 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 3 of 4 companies with hazard statement code(s):;

H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (33.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H410 (66.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Citalopram is included in the database.

Citalopram tablets are indicated for the treatment of depression. /Included in US product label/

Citalopram has been used in the treatment of obsessive-compulsive disorder. /NOT included in US product label/

For more Therapeutic Uses (Complete) data for Citalopram (16 total), please visit the HSDB record page.

Pharmacology

Citalopram is a bicyclic phthalene derivative and selective serotonin reuptake inhibitor (SSRI), with antidepressant and anxiolytic activities. Citalopram selectively inhibits the neuronal reuptake of the neurotransmitter serotonin (5-HT) in presynaptic cells in the central nervous system, thereby increasing levels of 5-HT within the synaptic cleft and enhancing the actions of serotonin on its receptors. Increased serotonergic neurotransmission results in antidepressive and anxiolytic effects.

MeSH Pharmacological Classification

ATC Code

N06 - Psychoanaleptics

N06A - Antidepressants

N06AB - Selective serotonin reuptake inhibitors

N06AB04 - Citalopram

Mechanism of Action

/In/ whole-cell patch clamp recording of heterologous HERG-mediated currents in transfected mammalian cells ... citalopram blocks HERG with an IC(50) of 3.97 uM. This is slightly less potent than fluoxetine in /the same/ system (IC(50) of 1.50 uM). In isolated guinea pig ventricular cardiomyocytes, citalopram inhibited L-type calcium current (I(Ca,L)). The voltage dependence of I(Ca,L) inactivation in the presence of 100 uM citalopram was shifted significantly leftward. As a result, the I(Ca,L) 'window' in citalopram was found to be smaller & leftward-shifted compared to control. /These/ effects ... may help to explain citalopram's good cardiac safety profile, given its propensity to block HERG at excessive dosages. /Salt not specified/

The study was aimed to investigate the effects of the minimal effective doses of acute citalopram (5 mg/kg), (+/-)-8-hydroxydipropylaminotetralin HBr (8-OH-DPAT; 0.1 mg/kg), & their combined treatment on the rat open field & forced swimming behaviour & post-mortem monoamine content. The animals were prospectively divided into the vehicle- and para-chlorophenylalanine (p-CPA)-pretreated (350 mg/kg) groups. Acute citalopram (5 mg/kg), 8-OH-DPAT (0.1 mg/kg), or their combined treatment had no major effect on the rat open field & forced swimming behaviour. The post-mortem catecholamine content in four brain regions studied was unchanged in all treatment groups. The combined 8-OH-DPAT (0.1 mg/kg) & citalopram (5 mg/kg) treatment partially reversed the p-CPA-induced decr of serotonin (5-HT) and 5-hydroxy-indolacetic acid (5-HIAA) content. The present experiments demonstrate that the 5-HT1A receptors mediate some of the selective serotonin reuptake inhibitor-induced biochemical phenomena.

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A4 (HTT) [HSA:6532] [KO:K05037]

Vapor Pressure

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Approximately 12 to 23% of an oral dose of citalopram is found unchanged in the urine, while 10% is found in feces. Following intravenous administrations of citalopram, the fraction of the drug recovered in the urine as citalopram and DCT was about 10% and 5%, respectively.

The volume of distribution of citalopram is about 12 L/kg.

The systemic clearance of citalopram was 330 mL/min, with approximately 20% of that due to renal clearance.

Like other selective serotonin-reuptake inhibitors, citalopram is a highly lipophilic compound that appears to be rapidly and well absorbed from the GI tract following oral administration. Following a single 40-mg oral dose of citalopram as a tablet, the manufacturer states that peak plasma concentrations averaging approximately 44 ng/mL occur at about 4 hours.

The absolute bioavailability of citalopram is approximately 80% relative to an IV dose. The oral tablets and solution of citalopram reportedly are bioequivalent. Food does not substantially affect the absorption of citalopram.

Distribution of citalopram and its metabolites into human body tissues and fluids has not been fully characterized. However, limited pharmacokinetic data suggest that the drug, which is highly lipophilic, is widely distributed in body tissues.

/MILK/ /The purpose of the study was/ to characterize milk/plasma (M/P) ratio and infant dose, for citalopram and demethylcitalopram, in breast-feeding women taking citalopram for the treatment of depression, and to determine the plasma concentration and effects of these drugs in their infants. Seven women (mean age 30.6 years) taking citalopram (median dose 0.36 mg/kg/day) and their infants (mean age 4.1 months) were studied. Citalopram and demethylcitalopram in plasma and milk were measured by high-performance liquid chromatography over a 24 hr dose interval. Infant exposure was estimated (two separate methods) as the product of milk production rate and drug concentration in milk, normalized to body weight and expressed as a percentage of the weight-adjusted maternal dose. Mean M/PAUC values of 1.8 (range 1.2-3) and 1.8 (range 1.0-2.5) were calculated for citalopram and demethylcitalopram, respectively. The mean maximum concentrations of citalopram and demethylcitalopram in milk were 154 (95% CI, 102-207) ug/L and 50 (23-77) ug/L. Depending on the method of calculation, mean infant exposure was 3.2 or 3.7% for citalopram and 1.2 or 1.4% for demethylcitalopram. Citalopram (2.0, 2.3 and 2.3 ug/L) was detected in three of the seven infants. Demethylcitalopram (2.2 and 2.2 ug/L was detected in plasma from two of the same infants. ... The mean combined dose of citalopram and demethylcitalopram (4.4-5.1% as citalopram equivalents) transmitted to infants via breast milk is below the 10% notional level of concern. ...

For more Absorption, Distribution and Excretion (Complete) data for Citalopram (14 total), please visit the HSDB record page.

Metabolism Metabolites

In a 2002 study, 11 women took citalopram (20-40 mg/day) during pregnancy; 10 throughtout gestation and 1 starting at 20 weeks' gestation. The mean ratio of two metabolites was significantly higher during pregnancy than at 2 months postdelivery, indicating induction of the CYP2D6 isoenzyme. The trough plasma concentration of citalopram, desmethylcitalopram, and didesmethylcitalopram in the normal new borns were 64%, 66%, and 68% of the maternal concentrations, respectively.

The antidepressant citalopram (CT), a selective serotonin uptake inhibitor, was given in its labelled form, 14(C)-CT, as a single oral dose in 50 mL aqueous solution (0.1 mmol/30 uCi/1.1 MBq) to four healthy male volunteers. Concentrations of radioactivity in whole blood and plasma were similar. ... The HPLC profile of urinary components showed that besides the known metabolites of citalopram, three glucuronides were present. The relative amounts of CT and its metabolites in urine collected for 7 days were: CT (26 %), N-demethyl-CT (DCT, 19%), N,N-didemethyl-CT (DDCT,9%), the N-oxide (7%), the quaternary ammonium glucuronide of CT (CT-GLN, 14%), the N-glucuronide of DDCT (DDCT-GLN, 6%), and the glucuronide of the acid metabolite (CT-acid-GLN, 12%) formed by N,N-dimethyl deamination of CT. CT-GLN was isolated using preparative chromatography and identified by LC-MS-MS and NMR. DDCT-GLN and CT-acid-GLN were identified by LC-MS. This study shows that protracted renal excretion represents the major route of elimination, with a small fraction voided with feces. A considerable portion of the urinary excreted dose consists of N-glucuronides of CT and DDCT together with the O-acyl glucuronide of CT-acid.

This study was conducted to identify enzyme systems eventually catalyzing a local cerebral metab of citalopram. ... The metab of citalopram, of its enantiomers and demethylated metabolites was investigated in rat brain microsomes & in rat and human brain mitochondria. No cytochrome P-450 mediated transformation was observed in rat brain. ... In rat whole brain and in human frontal cortex, putamen, cerebellum & white matter of five brains monoamine oxidase activity was determined by the stereoselective measurement of the production of citalopram propionate. All substrates were metabolized by both forms of MAO, except in rat brain, where monoamine oxidase B activity could not be detected. Apparent Km and Vmax of S-citalopram biotransformation in human frontal cortex by monoamine oxidase B were found to be 266 uM & 6.0 pmol min/mg protein & by monoamine oxidase A 856 uM & 6.4 pmol min/mg protein, respectively. These Km values are in the same range as those for serotonin & dopamine metab by monoamine oxidases. ...

Citalopram ... is N-demethylated to N-desmethylcitalopram partially by CYP2C19 & partially by CYP3A4 & N-desmethylcitalopram is further N-demethylated by CYP2D6 to the likewise inactive metabolite di-desmethylcitalopram. The two metabolites are not active. ... In vitro citalopram does not inhibit CYP or does so only very moderately. A number of studies in healthy subjects and patients have confirmed, that this also holds true in vivo. Thus no change in pharmacokinetics or only very small changes were observed when citalopram was given with CYP1A2 substrates (clozapine & therophylline), CYP2C9 (warfarin), CYP2C19 (imipramine & mephenytoin), CYP2D6 (sparteine, imipramine & amitriptyline) and CYP3A4 (carbamazepine & triazolam). ...

For more Metabolism/Metabolites (Complete) data for Citalopram (7 total), please visit the HSDB record page.

Citalopram has known human metabolites that include N-Desmethylcitalopram and Citalopram N-oxide.

Citalopram is metabolized mainly in the liver via N-demethylation to its principle metabolite, demethylcitalopram. Other metabolites include didemethylcitalopram, citalopram N-oxide, and a deaminated propionic acid derivative. However, the predominant entity in plasma is unchanged citalopram. Cytochrome P450 (CYP) 3A4 and 2C19 isozymes appear to be principally involved in producing demethylcitalopram. Demethylcitalopram appears to be further N-demethylated by CYP2D6 to didemethylcitalopram. Citalopram metabolites possess little pharmacologic activity in comparison to their parent compound and do not likely contribute to the clinical effect of the drug. Route of Elimination: 12-23% of an oral dose of citalopram is recovered unchanged in the urine, while 10% of the dose is recovered in the feces. Half Life: 35 hours

Associated Chemicals

Wikipedia

HEPES

FDA Medication Guides

Citalopram Hydrobromide

SOLUTION;ORAL

TABLET;ORAL

FOREST LABS

ALLERGAN

12/03/2012

08/18/2023

Citalopram

Citalopram Hydrobromide

CAPSULE; ORAL

ALMATICA

08/18/2023

Drug Warnings

It is recommended that citalopram should not be used in patients with congenital long QT syndrome, bradycardia, hypokalemia or hypomagnesemia, recent acute myocardial infarction, or uncompensated heart failure. Citalopram should also not be used in patients who are taking other drugs that prolong the QTc interval. Such drugs include Class 1A (e.g., quinidine, procainamide) or Class III (e.g., amiodarone, sotalol) antiarrhythmic medications, antipsychotic medications (e.g., chlorpromazine, thioridazine), antibiotics (e.g., gatifloxacin, moxifloxacin), or any other class of medications known to prolong the QTc interval (e.g., pentamidine, levomethadyl acetate, methadone).

The citalopram dose should be limited in certain populations. The maximum dose should be limited ... in patients who are CYP2C19 poor metabolizers or those patients who may be taking concomitant cimetidine or another CYP2C19 inhibitor, since higher citalopram exposures would be expected. The maximum dose should also be limited ... in patients with hepatic impairment and in patients who are greater than 60 years of age because of expected higher exposures.

The development of a potentially life-threatening serotonin syndrome has been reported with selective norepinephrine-reuptake inhibitors (SNRIs) and serotonin-reuptake inhibitors (SSRIs), including citalopram tablets, alone but particularly with concomitant use of other serotonergic drugs (including triptans, tricyclic antidepressants, fentanyl, lithium, tramadol, tryptophan, buspirone, amphetamines, and St. John's Wort) and with drugs that impair metabolism of serotonin (in particular, MAOIs, both those intended to treat psychiatric disorders and also others, such as linezolid and intravenous methylene blue). Serotonin syndrome symptoms may include mental status changes (e.g., agitation, hallucinations, delirium, and coma), autonomic instability (e.g., tachycardia, labile blood pressure, dizziness, diaphoresis, flushing, hyperthermia), neuromuscular symptoms (e.g., tremor, rigidity, myoclonus, hyperreflexia, incoordination), seizures and/or gastrointestinal symptoms (e.g., nausea, vomiting, diarrhea). Patients should be monitored for the emergence of serotonin syndrome.

For more Drug Warnings (Complete) data for Citalopram (49 total), please visit the HSDB record page.

Biological Half Life

The antidepressant citalopram (CT), a selective serotonin uptake inhibitor, was given in its labelled form, 14(C)-CT, as a single oral dose in 50 mL aqueous solution (0.1 mmol/30 uCi/1.1 MBq) to four healthy male volunteers. Concentrations of radioactivity in whole blood and plasma were similar. The respective pharmacokinetic parameters were: ... half life = 90.2+/-22.5 and 79.5 +/- 14.9 hr respectively. ...

The elimination half-life of citalopram averages approximately 35 hours in adults with normal renal and hepatic function.

Use Classification

Methods of Manufacturing

A multi-step synthesis involving the interaction of the Grignard reagent from p-bromochlorobenzene and 5-bromophthalide to form 4'-chloro-4-bromo-2-(hydroxymethyl)benzophenone. 4'-Chloro-4-bromo-2-(hydroxymethyl)benzophenone, with another Grignard, 3-dimethylaminopropyl-magnesium chloride, yields alpha-(3-dimethylaminopropyl)-alpha-(p-chlorophenyl-alpha-4-bromo-2-hydroxymethyl)benzyl alcohol, which is cyclized with hot phosphoric acid to give the 5-bromophthalan. Conversion of the bromine atom to 5-cyano with copper cyanide affords the product. /Citalopram hydrobromide/

Preparation: K.P. Boegesoe, A.S. Toft, Germany patent 2657013; eidem, United States of America patent 4136193 (1977, 1979 both to Kefalas) ... . Preparation of enantiomers: K.P. Boegesoe, J. Perregaard, European Patent office patent 347066; eidem, United States of America patent 4943590, reissued as United States of America RE patent 34712 (1989, 1990, 1994 all to Lundbeck).

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature 2-8 °C. /Citalopram hydrobromide/

Interactions

... A case involving a fatality due to the combined ingestion of two different types of antidepressants /is presented/. A 41-year-old Caucasian male, with a history of depression and suicide attempts, was found deceased at home. Multiple containers of medication, /including/ citalopram (Cipramil) ... as well as a bottle of whiskey were present at the scene. The autopsy findings were unremarkable, but systematic toxicological analysis ... revealed citalopram (and metabolite) /among others/. ... A new liquid chromatographic separation /was developed/ ... and the results obtained for blood and urine, respectively, were /for/ desmethylcitalopram 0.42 ug/mL and 1.22 ug/mL; & /for/ citalopram 4.47 ug/mL and 19.7 ug/mL /among others/. The cause of death was attributed to the synergistic toxicity of moclobemide and citalopram ... /which/ can produce a potentially lethal hyperserotoninergic state ...

The purpose of this study was to evaluate the influence of tobacco smoke on the pharmacokinetics of citalopram (CIT) and desmethylcitalopram (DCIT) and its enantiomers on an animal model. High performance liquid chromatography (HPLC) with a diode array detector (DAD) was used for the identification and quantification of the studied compounds. The HPLC quantification of racemic mixtures of CIT was performed on a C18 column. The limits of detection (LOD) and quantification (LOQ) were: 7 and 10 ng/mL respectively. HPLC separation of citalopram enantiomers (S- and R-CIT) was performed on a Chirobiotic V column. The limits of detection (LOD) and quantification (LOQ) were: 6 and 15 ng/mL for R- and S-CIT respectively. The experiment was carried out on male Wistar rats. The rats were exposed to tobacco smoke for five days (6 hours per day). After the exposure, citalopram was administered in a dose of 10 mg/kg intragastrically. In the control group (non-exposed animals), citalopram was administered in the same way and at an equal dose. The blood of the animals was collected at nine time points. It was found that tobacco smoke exposure inhibits the biotransformation of citalopram. The half-life of the racemic mixture of citalopram after intragastric administration was increased by about 287%. Changes in the pharmacokinetic parameters of S-citalopram (active isomer) show a similar tendency to those of the racemic mixture. The pharmacokinetics of R-citalopram showed no statistically important differences after tobacco smoke exposure. Alterations in the pharmacological parameters of desmethylcitalopram presented an opposite trend to the parent drug. After exposure to tobacco smoke, the induction of metabolism of this compound was observed.

Use of selective serotonin-reuptake inhibitors (SSRIs) such as citalopram concurrently or in close succession with other drugs that affect serotonergic neurotransmission may result in potentially life-threatening serotonin syndrome. Manifestations of serotonin syndrome may include mental status changes (e.g., agitation, hallucinations, delirium, coma), autonomic instability (e.g., tachycardia, labile blood pressure, dizziness, diaphoresis, flushing, hyperthermia), neuromuscular symptoms (e.g., tremor, rigidity, myoclonus, hyperreflexia, incoordination), seizures, and/or GI symptoms (e.g., nausea, vomiting, diarrhea). The precise mechanism of serotonin syndrome is not fully understood; however, it appears to result from excessive serotonergic activity in the CNS, probably mediated by activation of serotonin 5-HT1A receptors. The possible involvement of dopamine and 5-HT2 receptors also has been suggested, although their roles remain unclear.

For more Interactions (Complete) data for Citalopram (34 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Richter T, Alusik S, Paluch Z, Burianova I, Cybulja A, Sadilkova L. Suppressive effect of citalopram on plasma concentrations of thromboxane B2. Scand J Clin Lab Invest. 2015 Nov;75(7):615-20. doi: 10.3109/00365513.2015.1066848. Epub 2015 Jul 28. PubMed PMID: 26205292.

3: Drye LT, Spragg D, Devanand DP, Frangakis C, Marano C, Meinert CL, Mintzer JE, Munro CA, Pelton G, Pollock BG, Porsteinsson AP, Rabins PV, Rosenberg PB, Schneider LS, Shade DM, Weintraub D, Yesavage J, Lyketsos CG; CitAD Research Group. Changes in QTc interval in the citalopram for agitation in Alzheimer's disease (CitAD) randomized trial. PLoS One. 2014 Jun 10;9(6):e98426. doi: 10.1371/journal.pone.0098426. eCollection 2014. PubMed PMID: 24914549; PubMed Central PMCID: PMC4051660.

4: Velez de Mendizabal N, Jackson K, Eastwood B, Swanson S, Bender DM, Lowe S, Bies RR. A population PK model for citalopram and its major metabolite, N-desmethyl citalopram, in rats. J Pharmacokinet Pharmacodyn. 2015 Dec;42(6):721-33. doi: 10.1007/s10928-015-9448-7. Epub 2015 Sep 22. PubMed PMID: 26395999.

5: Sladky R, Spies M, Hoffmann A, Kranz G, Hummer A, Gryglewski G, Lanzenberger R, Windischberger C, Kasper S. (S)-citalopram influences amygdala modulation in healthy subjects: a randomized placebo-controlled double-blind fMRI study using dynamic causal modeling. Neuroimage. 2015 Mar;108:243-50. doi: 10.1016/j.neuroimage.2014.12.044. Epub 2014 Dec 20. PubMed PMID: 25536499.

6: Kumar Y, Kung S, Shinozaki G. CYP2C19 variation, not citalopram dose nor serum level, is associated with QTc prolongation. J Psychopharmacol. 2014 Dec;28(12):1143-8. doi: 10.1177/0269881114543720. Epub 2014 Aug 13. PubMed PMID: 25122046.

7: Li H, Li T, Li G, Luo J. Citalopram and escitalopram in the treatment of major depressive disorder: a pooled analysis of 3 clinical trials. Ann Clin Psychiatry. 2014 Nov;26(4):281-7. PubMed PMID: 25401715.

8: Richter T, Paluch Z, Alusik S. The non-antidepressant effects of citalopram: a clinician's perspective. Neuro Endocrinol Lett. 2014;35(1):7-12. Review. PubMed PMID: 24625921.

9: Sayin A, Derinöz O, Yüksel N, Şahin S, Bolay H. The effects of the estrus cycle and citalopram on anxiety-like behaviors and c-fos expression in rats. Pharmacol Biochem Behav. 2014 Sep;124:180-7. doi: 10.1016/j.pbb.2014.06.002. Epub 2014 Jun 13. PubMed PMID: 24933337.

10: Ji Y, Schaid DJ, Desta Z, Kubo M, Batzler AJ, Snyder K, Mushiroda T, Kamatani N, Ogburn E, Hall-Flavin D, Flockhart D, Nakamura Y, Mrazek DA, Weinshilboum RM. Citalopram and escitalopram plasma drug and metabolite concentrations: genome-wide associations. Br J Clin Pharmacol. 2014 Aug;78(2):373-83. doi: 10.1111/bcp.12348. PubMed PMID: 24528284; PubMed Central PMCID: PMC4137829.

11: Porsteinsson AP, Keltz MA, Smith JS. Role of citalopram in the treatment of agitation in Alzheimer's disease. Neurodegener Dis Manag. 2014;4(5):345-9. doi: 10.2217/nmt.14.35. PubMed PMID: 25405648; PubMed Central PMCID: PMC4262920.

12: Jakubovski E, Bloch MH. Prognostic subgroups for citalopram response in the STAR*D trial. J Clin Psychiatry. 2014 Jul;75(7):738-47. doi: 10.4088/JCP.13m08727. PubMed PMID: 24912106; PubMed Central PMCID: PMC4471174.

13: Eleftheriou G, Butera R, Cotti Cottini F, Bonati M, Farina M. Neonatal toxicity following maternal citalopram treatment. Fetal Pediatr Pathol. 2013 Oct;32(5):362-6. doi: 10.3109/15513815.2013.768743. Epub 2013 Feb 25. PubMed PMID: 23438790.

14: Uckun Z, Baskak B, Ozel-Kizil ET, Ozdemir H, Devrimci Ozguven H, Suzen HS. The impact of CYP2C19 polymorphisms on citalopram metabolism in patients with major depressive disorder. J Clin Pharm Ther. 2015 Dec;40(6):672-9. doi: 10.1111/jcpt.12320. Epub 2015 Sep 7. PubMed PMID: 26343256.

15: Paulzen M, Lammertz SE, Gründer G, Veselinovic T, Hiemke C, Tauber SC. Measuring citalopram in blood and cerebrospinal fluid: revealing a distribution pattern that differs from other antidepressants. Int Clin Psychopharmacol. 2016 May;31(3):119-26. doi: 10.1097/YIC.0000000000000114. Erratum in: Int Clin Psychopharmacol. 2016 Sep;31(5):300. PubMed PMID: 26650488.

16: Blonk MI, Langemeijer CC, Colbers AP, Hoogtanders KE, van Schaik RH, Schouwenberg BJ, Burger DM. Pharmacokinetic drug-drug interaction study between raltegravir and citalopram. Antivir Ther. 2016;21(2):143-52. doi: 10.3851/IMP2993. Epub 2015 Sep 16. PubMed PMID: 26375942.

17: Akil A, Bies RR, Pollock BG, Avramopoulos D, Devanand DP, Mintzer JE, Porsteinsson AP, Schneider LS, Weintraub D, Yesavage J, Shade DM, Lyketsos CG. A population pharmacokinetic model for R- and S-citalopram and desmethylcitalopram in Alzheimer's disease patients with agitation. J Pharmacokinet Pharmacodyn. 2016 Feb;43(1):99-109. doi: 10.1007/s10928-015-9457-6. Epub 2015 Nov 26. PubMed PMID: 26611790; PubMed Central PMCID: PMC4720707.

18: Quante A, Regen F, Schindler F, Volkmer K, Severus E, Urbanek C, Luborzewski A, Roepke S, Anghelescu I. Quetiapine as combination treatment with citalopram in unipolar depression with prominent somatic symptoms: a randomised, double-blind, placebo-controlled pilot study. Psychiatr Danub. 2013 Sep;25(3):214-20. PubMed PMID: 24048387.

19: Ho T, Pollock BG, Mulsant BH, Schantz O, Devanand DP, Mintzer JE, Porsteinsson AP, Schneider LS, Weintraub D, Yesavage J, Drye LT, Munro CA, Shade DM, Lyketsos C, Bies R. R- and S-citalopram concentrations have differential effects on neuropsychiatric scores in elders with dementia and agitation. Br J Clin Pharmacol. 2016 Sep;82(3):784-92. doi: 10.1111/bcp.12997. Epub 2016 Jun 20. PubMed PMID: 27145364.

20: Karlsson L, Carlsson B, Hiemke C, Ahlner J, Bengtsson F, Schmitt U, Kugelberg FC. Altered brain concentrations of citalopram and escitalopram in P-glycoprotein deficient mice after acute and chronic treatment. Eur Neuropsychopharmacol. 2013 Nov;23(11):1636-44. doi: 10.1016/j.euroneuro.2013.01.003. Epub 2013 Feb 19. PubMed PMID: 23428338.